(S)-3''-Hydroxy Pravastatin Lactone
Description
Properties
Molecular Formula |
C₂₃H₃₄O₇ |
|---|---|
Molecular Weight |
422.51 |
Synonyms |
(2S,3’’S)-3’’-Hydroxy-2-methylbutanoic Acid (1S,3S,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; |
Origin of Product |
United States |
Chemical Synthesis and Stereoselective Routes to S 3 Hydroxy Pravastatin Lactone
Total Synthesis Approaches for the Pravastatin (B1207561) Core and Side Chain Precursors
The total synthesis of a complex molecule like (S)-3''-Hydroxy Pravastatin Lactone, which contains multiple stereocenters, necessitates a robust and highly controlled synthetic strategy. The approaches are designed to construct the two key fragments: the bicyclic decalin core and the dihydroxyheptanoate side chain, which in this specific case also includes a hydroxylated (S)-2-methylbutyrate ester.
Strategic Disconnections and Retrosynthetic Analysis for Chiral Centers
Primary Disconnections: The most logical initial disconnection is at the ester linkage, separating the hexahydronaphthalene (B12109599) core (the "decalin" system) from the (S)-2-methyl-(S)-3-hydroxybutyrate side chain. A second key disconnection breaks the bond between the decalin core and the lactone precursor chain.
Side Chain Retrosynthesis: The β,δ-dihydroxy lactone side chain is a common feature of statins. Its retrosynthesis typically leads to a chiral β-hydroxy-γ-butyrolactone or a related synthon, which can be prepared with high enantiomeric purity through methods like enzymatic resolution or asymmetric reduction of a corresponding ketone. mdpi.comjchemrev.com The introduction of the two chiral centers in the side chain can also be achieved via a stereoselective double reduction of a β,δ-diketo ester, often catalyzed by a diketoreductase. nih.gov
Decalin Core Retrosynthesis: The synthesis of the poly-substituted decalin core is a significant challenge. A common strategy involves an intramolecular Diels-Alder reaction to establish the bicyclic system and control the relative stereochemistry of its substituents.
Butyrate Side Chain Retrosynthesis: The (2S, 3S)-3-hydroxy-2-methylbutyrate portion requires a stereoselective approach. This can be achieved through asymmetric aldol (B89426) reactions or by starting from a chiral pool material like L-threonine.
This analytical approach breaks down the complex target into simpler, synthetically accessible fragments, allowing for a convergent synthesis where the chiral components are prepared separately and then coupled.
Key Stereocontrolled Transformations and Reagent Selection
Achieving the correct stereochemistry at each of the numerous chiral centers is the most critical aspect of the total synthesis. This relies on a selection of powerful asymmetric reactions.
| Transformation | Reagent/Method | Target Moiety | Purpose |
| Asymmetric Reduction | Noyori Asymmetric Hydrogenation (e.g., Ru-BINAP) | β-ketoester | Creates the (3R, 5R) diol of the statin side chain with high diastereoselectivity and enantioselectivity. |
| Asymmetric Epoxidation | Sharpless Asymmetric Epoxidation | Allylic alcohol | Establishes a chiral epoxide, which serves as a precursor for introducing hydroxyl groups with defined stereochemistry. pearson.com |
| Aldol Reaction | Evans' Asymmetric Aldol Reaction | Chiral oxazolidinone auxiliary | Controls the stereochemistry of the C2'' and C3'' centers in the hydroxy-methylbutyrate side chain. |
| Cycloaddition | Intramolecular Diels-Alder Reaction | Substituted triene | Forms the decalin ring system with control over the ring junction stereochemistry. |
The synthesis of the side chain often employs a strategy of substrate control, where existing stereocenters direct the formation of new ones. For instance, the reduction of the δ-keto group is directed by the existing β-hydroxy group to yield the desired syn-diol.
Protective Group Strategies and Deprotection Methodologies
Given the multiple hydroxyl groups in the target molecule and its precursors, a sophisticated protecting group strategy is essential to prevent unwanted side reactions. researchgate.netjocpr.com The choice of protecting groups is guided by the need for orthogonal stability—allowing for the selective removal of one group in the presence of others. jocpr.com
Hydroxyl Group Protection: Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES), are commonly used for their stability and ease of selective removal. For diols, cyclic protecting groups like acetonides or benzylidene acetals can be employed to protect two hydroxyl groups simultaneously. wiley-vch.de The tetraisopropyldisiloxanyl (TIPDS) group is particularly useful for protecting 1,3-diol systems. pearson.com
Carboxylic Acid Protection: The carboxylic acid of the side chain is typically masked as an ester (e.g., methyl or ethyl ester) throughout the synthesis until the final lactonization step.
Deprotection must be achieved under mild conditions to avoid compromising the integrity of the complex molecule.
| Protecting Group | Reagent for Deprotection | Functional Group Protected |
| Silyl Ethers (e.g., TBS, TIPS) | Fluoride sources (e.g., TBAF, HF-Pyridine) | Alcohols |
| Benzyl Ethers (Bn) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Alcohols |
| Acetonide/Benzylidene Acetal | Acidic conditions (e.g., aq. AcOH) | 1,2- or 1,3-Diols |
| Methyl/Ethyl Ester | Saponification (e.g., LiOH, NaOH) | Carboxylic Acid |
Semi-Synthetic Methodologies from Pravastatin and Related Derivatives
A more direct and industrially viable route to this compound involves the modification of pravastatin, which is produced on a large scale via fermentation. nih.govnih.gov This approach circumvents the complexities of a total synthesis.
Regioselective and Stereoselective Hydroxylation Techniques
The key transformation in the semi-synthesis is the introduction of a hydroxyl group at the C-3'' position of the 2-methylbutyrate (B1264701) side chain of pravastatin. This requires a highly selective C-H oxidation reaction.
Enzymatic Hydroxylation: The most effective method for such a selective transformation is enzymatic catalysis. Cytochrome P450 monooxygenases are renowned for their ability to perform regio- and stereoselective hydroxylations on complex molecules. nih.gov While the primary hydroxylation that converts compactin to pravastatin occurs on the decalin ring, other P450 enzymes or engineered variants could potentially target the side chain. nih.govmdpi.com This biomimetic approach offers unparalleled selectivity, directly installing the hydroxyl group at the desired (S)-configuration.
Chemical Methods: Achieving this transformation through traditional chemical means is exceptionally challenging due to the presence of multiple similar C-H bonds. Directed C-H activation, potentially using a removable directing group attached to the nearby ester, could be a theoretical possibility but is often impractical for complex substrates.
Research into the metabolism of statins indicates that such hydroxylations occur in vivo, suggesting that biocatalytic methods are the most promising avenue for a synthetic route. nih.govdrugbank.com
Optimized Lactonization Processes and Conditions
The final step in the synthesis is the formation of the δ-lactone ring from the corresponding 3,5-dihydroxyheptanoic acid precursor. This intramolecular esterification, or lactonization, is a common final step in the synthesis of many statins. google.com
Acid-Catalyzed Lactonization: The interconversion between the open hydroxy-acid form and the closed lactone form is pH-dependent. researchgate.net Under acidic conditions, the equilibrium strongly favors the formation of the thermodynamically stable six-membered lactone ring. researchgate.nettutorchase.com
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene (B28343) or acetonitrile (B52724), with a catalytic amount of a strong acid (e.g., sulfuric acid or trifluoroacetic acid) and often with heating to facilitate the dehydration. google.com To drive the equilibrium towards the lactone, removal of the water byproduct, for example by azeotropic distillation with a Dean-Stark apparatus, is often employed. The reaction temperature is carefully controlled to minimize the formation of dimeric and other impurities. google.com
This lactonization step is generally high-yielding and provides a reliable method to furnish the final this compound product.
Chiral Resolution and Purification Strategies for Diastereomeric Control
Achieving high diastereomeric purity of this compound is critical. This compound is a diastereomer of pravastatin lactone itself, with the key difference being the stereochemistry at the 3''-position of the 2-methylbutyrate side chain. The primary challenge lies in separating this specific isomer from a potential mixture of other diastereomers that may form during synthesis.
Several advanced chromatographic and crystallization techniques are employed for such separations. Reversed-phase displacement chromatography has proven effective for purifying various statins in both their lactone and sodium salt forms. nih.govresearchgate.net This method can achieve purities of at least 99.5% from crude mixtures with initial purities as low as 85%. nih.govresearchgate.net For diastereomeric control, High-Performance Liquid Chromatography (HPLC) is an indispensable tool, often using chiral stationary phases or optimized reversed-phase conditions to resolve closely related isomers. nih.gov
Another powerful strategy for resolving chiral carboxylic acids and their derivatives is through the formation of diastereomeric salts with a chiral resolving agent. nii.ac.jp Although pravastatin is typically produced via fermentation and enzymatic hydroxylation rather than total synthesis, purification steps to remove related impurities like mevastatin (B1676542) and epi-pravastatin are crucial. nih.govresearchgate.net In a synthetic context aiming for this compound, a similar principle could be applied. By reacting a mixture of diastereomeric precursors with a single enantiomer of a chiral amine or base, salts with different physical properties (e.g., solubility) are formed, allowing for their separation by fractional crystallization. nii.ac.jpgoogle.com The choice of solvent can be critical in this process, sometimes even enabling chirality switching where different solvents selectively crystallize different diastereomers. nii.ac.jp
Table 1: Purification and Resolution Strategies
| Technique | Principle | Application for Diastereomeric Control | Reference |
|---|---|---|---|
| Reversed-Phase HPLC | Separation based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Can resolve diastereomers like pravastatin and its epi-lactone form due to subtle differences in their three-dimensional structure and polarity. | nih.govresearchgate.netnih.gov |
| Displacement Chromatography | A high-concentration feed is loaded onto a column, and a "displacer" molecule with a higher affinity for the stationary phase forces the separation of components. | Offers high-throughput purification, capable of separating large quantities of the target lactone from closely related impurities to achieve high purity. | nih.govresearchgate.net |
| Diastereomeric Salt Crystallization | A racemic or diastereomeric mixture of an acidic/basic compound is reacted with a chiral resolving agent to form salts that have different solubilities, allowing separation via crystallization. | A mixture containing (S)- and (R)-3''-hydroxy pravastatin precursors could be resolved using a chiral amine to selectively crystallize the desired diastereomer. | nii.ac.jpgoogle.com |
Derivatization and Analog Synthesis for Research Probes
To investigate the biological mechanisms of action, structure-activity relationships, and metabolic pathways, derivatives and analogs of this compound are synthesized. These tailored molecules serve as valuable research probes.
Chemical Modification at the Hydroxyl Moiety
The multiple hydroxyl groups on the this compound molecule are primary targets for chemical modification. Standard organic reactions such as esterification, etherification, and oxidation can be employed to create a library of analogs. For instance, studies on pravastatin metabolism have identified isomers and oxidized products, such as the formation of a keto group from a hydroxyl group, indicating these sites are chemically accessible. psu.edu
During synthesis, unwanted side reactions can also point to potential derivatization strategies. The formation of 3-O-acylated impurities via esterification of the 3-hydroxyl group highlights this position's reactivity. google.com For research purposes, this reactivity can be harnessed to intentionally attach fluorescent tags, biotin (B1667282) labels, or other reporter groups to the hydroxyl moieties, enabling studies on cellular uptake, localization, and protein binding.
Structural Variations within the Lactone Ring and Side Chain
The core structure of this compound offers several avenues for modification to probe its biological function.
Lactone Ring Opening: The six-membered lactone ring exists in a pH-dependent equilibrium with its corresponding open-ring hydroxy acid form. researchgate.netmdpi.com This transformation is fundamental, as the hydroxy acid is the active form that inhibits HMG-CoA reductase. mdpi.com Synthesizing and stabilizing the open-chain form, or creating esters of the resulting carboxylic acid (e.g., methyl esters), provides analogs to study the distinct roles of the closed- and open-ring structures. researchgate.net
Side Chain Variation: The (S)-2-methylbutyrate side chain can be replaced with other acyl groups. The synthesis of simvastatin (B1681759) from lovastatin, which involves replacing a 2-methylbutyrate group with a 2,2-dimethylbutyrate group, serves as a classic example of this type of modification. mdpi.com By analogy, the (S)-3''-hydroxy-2-methylbutyrate group of the target compound could be hydrolyzed and re-esterified with a variety of other carboxylic acids to explore how changes in the size, lipophilicity, and stereochemistry of this side chain affect interaction with biological targets.
Synthesis of Isotopic Labeled Analogs for Mechanistic Studies
Isotopically labeled analogs are indispensable tools for elucidating reaction mechanisms, quantifying metabolic turnover, and determining molecular conformations. The synthesis of this compound containing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can provide deep mechanistic insights.
These labeled compounds are particularly valuable for studying the interaction between the statin and its target enzyme, HMG-CoA reductase. wustl.edunih.govnih.gov For example, incorporating ¹³C into the lactone's carbonyl group would allow for NMR studies to monitor the binding event and potential conformational changes in the enzyme's active site. Deuterium labeling at specific positions can be used to determine kinetic isotope effects, revealing which C-H bonds are broken during metabolic processing. Advanced solid-state NMR techniques, such as Rotational Echo Double Resonance (REDOR), can use pairs of labels (e.g., ¹³C and ¹⁵N) to measure precise internuclear distances in the enzyme-bound state, helping to define the bioactive conformation. nih.gov
Table 2: Isotopic Labeling for Mechanistic Studies
| Isotope | Position of Label (Example) | Research Application | Reference |
|---|---|---|---|
| Deuterium (²H) | On the methyl group of the side chain or the hexahydronaphthalene ring. | Determine kinetic isotope effects in metabolic studies; simplify ¹H-NMR spectra. | nih.govresearchgate.net |
| Carbon-13 (¹³C) | Carbonyl carbon of the lactone or ester; specific positions on the decalin ring. | NMR studies of enzyme-inhibitor binding; tracing metabolic pathways using mass spectrometry. | nih.govresearchgate.net |
| Nitrogen-15 (¹⁵N) | (Hypothetical) Used in a derivatized amine group or on the enzyme for REDOR NMR. | Paired with ¹³C for distance measurements in the enzyme-bound conformation. | nih.gov |
| Oxygen-18 (¹⁸O) | In the hydroxyl groups or the lactone ring. | Mechanistic studies of enzymatic hydrolysis or hydroxylation reactions. | - |
Enzymatic and Biotransformational Studies of S 3 Hydroxy Pravastatin Lactone
Enzymatic Formation Pathways of (S)-3''-Hydroxy Pravastatin (B1207561) Lactone
The formation of (S)-3''-Hydroxy Pravastatin Lactone is a multi-step process involving initial hydroxylation of a precursor followed by lactonization. While the direct enzymatic pathway to this specific lactone is not extensively detailed in current literature, the foundational enzymatic steps, particularly the hydroxylation of the pravastatin molecule, are well-understood.
Identification of Specific Enzyme Systems Involved in Model Organisms or in vitro Systems
The cornerstone of pravastatin's synthesis is the stereospecific hydroxylation of its precursor, compactin (ML-236B). This critical bioconversion is primarily carried out by microbial enzyme systems.
Streptomyces carbophilus : This actinomycete is the classical and industrially significant microorganism used for the production of pravastatin. nih.govdrugbank.com It possesses a unique cytochrome P-450 monooxygenase system, often referred to as P-450sca, that catalyzes the specific hydroxylation of compactin at the C-6 position to form pravastatin. nih.govjst.go.jp This enzymatic system is inducible by the substrate, compactin. jst.go.jp
Amycolatopsis orientalis : Through screening of various microorganisms, Amycolatopsis orientalis was identified as having significant compactin hydroxylation activity. nih.gov The enzyme responsible, a cytochrome P450 designated CYP105AS1, was isolated and characterized. nih.govpnas.org Interestingly, the wild-type enzyme primarily produces the 6-epi-pravastatin isomer. pnas.org
Penicillium chrysogenum : This fungus, known for its production of penicillin, has been metabolically engineered to produce pravastatin in a single fermentation step. nih.govpnas.org This was achieved by introducing the compactin biosynthesis pathway and the engineered CYP105AS1 gene from Amycolatopsis orientalis. nih.govpnas.org
In vitro Human Liver Microsomes : Studies using human liver microsomes have shown that pravastatin undergoes metabolism, although to a lesser extent compared to other statins like atorvastatin (B1662188) and simvastatin (B1681759). pharmgkb.org The primary metabolic pathways in humans include isomerization and enzymatic ring hydroxylation. psu.edunih.gov While specific hydroxylated lactone formation is not the main focus of these studies, they confirm the capability of human enzyme systems to modify the pravastatin structure.
The following table summarizes the key enzyme systems and their roles in pravastatin-related biotransformations.
Table 1: Enzyme Systems in Pravastatin Biotransformation| Organism/System | Enzyme System | Function | Reference |
|---|---|---|---|
| Streptomyces carbophilus | Cytochrome P-450sca | Hydroxylation of compactin to pravastatin | drugbank.comnih.gov |
| Amycolatopsis orientalis | CYP105AS1 | Hydroxylation of compactin | nih.govpnas.org |
| Penicillium chrysogenum (engineered) | Engineered CYP105AS1 | Single-step production of pravastatin | nih.govpnas.org |
| Human Liver Microsomes | Cytochrome P450 enzymes | Isomerization and ring hydroxylation of pravastatin | pharmgkb.orgpsu.edunih.gov |
Mechanistic Insights into Hydroxylation and Lactonization Bioconversions
Hydroxylation: The enzymatic hydroxylation of the statin molecule is a regio- and stereoselective process. In the case of pravastatin production, the cytochrome P-450sca from Streptomyces carbophilus specifically targets the C-6 position of compactin. nih.gov This monooxygenase utilizes molecular oxygen and a reducing equivalent, typically NADH, to insert a hydroxyl group. nih.gov The reaction mechanism involves the activation of oxygen by the heme iron center of the cytochrome P450 enzyme. nih.gov
Lactonization: The conversion of the open-ring hydroxy acid form of a statin to its corresponding lactone is a reversible process. This can occur non-enzymatically under acidic conditions, such as in the stomach. caymanchem.com However, enzymatic lactonization also plays a role in the metabolism of statins. While specific lactonases for pravastatin metabolites are not well-defined in the literature, the general mechanism involves the intramolecular esterification of the carboxylic acid and a hydroxyl group on the heptanoic acid side chain. For other statins, like atorvastatin, lactonization has been identified as a critical step in their disposition, with the lactone form being a substrate for further metabolism. nih.gov
Cofactor Requirements and Kinetic Characterization of Biocatalytic Reactions
The hydroxylation of compactin by the cytochrome P-450sca system from Streptomyces carbophilus is dependent on specific cofactors. This two-component system requires:
Cytochrome P-450sca : The terminal oxidase that binds the substrate and catalyzes the hydroxylation.
A flavoprotein (NADH-cytochrome P-450 reductase) : This enzyme transfers electrons from NADH to the cytochrome P-450. It contains both FAD and FMN as prosthetic groups. nih.gov
NADH : The primary electron donor for the reaction. nih.gov
Microbial and Cell-Free Biotransformation Models
The discovery and optimization of microbial and cell-free systems are crucial for the production and study of statin metabolites.
Screening and Characterization of Microbial Strains for Specific Transformations
The industrial production of pravastatin is a prime example of successful microbial screening. The process began with the identification of Streptomyces carbophilus for its ability to hydroxylate compactin. nih.gov Further screening efforts have identified other microorganisms, such as Amycolatopsis orientalis, with similar capabilities. nih.gov The characterization of these strains involves assessing their hydroxylation efficiency, substrate tolerance, and the profile of metabolites produced. Actinomycetes, the group to which Streptomyces belongs, are well-known for their vast metabolic diversity and production of secondary metabolites, making them a continuous source for novel biocatalysts. nih.gov
The following table provides examples of microbial strains involved in statin biotransformations.
Table 2: Microbial Strains for Statin Biotransformation| Microbial Strain | Transformation | Significance | Reference |
|---|---|---|---|
| Streptomyces carbophilus | Compactin to Pravastatin | Industrial production of pravastatin | nih.govdrugbank.com |
| Amycolatopsis orientalis | Compactin to 6-epi-pravastatin (wild-type) | Source of CYP105AS1 for engineering | nih.govpnas.org |
| Penicillium chrysogenum | Engineered for single-step pravastatin production | Potential for streamlined industrial synthesis | nih.govpnas.org |
Enzymatic Conversion in in vitro Cell Culture Systems
In vitro systems, particularly cell cultures, are valuable models for studying the metabolism of drugs in a controlled environment.
Isolated Rat Hepatocytes : Early studies using isolated rat hepatocytes were instrumental in elucidating the metabolic pathways of pravastatin. These studies led to the identification of major metabolites, including a glutathione (B108866) conjugate and a dihydrodiol, and proposed a 4'a,5'a-epoxide as a common metabolic intermediate. nih.gov
Human Hepatocytes : More recent studies with plateable human hepatocytes have been used to investigate the kinetics of pravastatin uptake and the role of transporters like OATPs. nih.gov These systems can also be used to study the formation of various metabolites, including hydroxylated and potentially lactonized forms, under conditions that mimic the human liver.
While these in vitro models have been crucial for understanding the broader metabolic fate of pravastatin, specific data on the targeted production and quantification of this compound within these systems is limited in the available scientific literature.
Exploration of Novel Biocatalytic Pathways for Structural Diversification
The generation of structural diversity from a parent molecule is a cornerstone of drug discovery. For complex molecules like this compound, biocatalysis offers a powerful tool for creating novel derivatives through highly specific enzymatic reactions. The exploration of such pathways primarily revolves around enzymes capable of performing hydroxylation, glycosylation, or other modifications.
The industrial production of pravastatin itself is a landmark example of biotransformation, relying on the stereospecific hydroxylation of compactin (ML-236B). nih.govresearchgate.net This reaction is catalyzed by cytochrome P450 (P450) monooxygenases found in various microorganisms. These enzymes are particularly attractive for structural diversification due to their ability to perform regio- and stereoselective oxygen insertion, often on complex scaffolds. nih.gov
Key enzymes in this field include:
P450sca-2 (CYP105A3) from Streptomyces carbophilus : This was one of the first identified enzymes responsible for the conversion of compactin to pravastatin. nih.govnih.gov The gene encoding this enzyme has been cloned and expressed in other hosts like Streptomyces lividans, demonstrating its functional transferability. nih.gov The substrate-inducible nature of its transcription suggests a regulated cellular response to the presence of the statin molecule. nih.gov
CYP105AS1 from Amycolatopsis orientalis : This P450 enzyme is also an efficient compactin hydroxylase. nih.govnih.gov Interestingly, the wild-type enzyme predominantly produces 6-epi-pravastatin, an isomer of the active drug. nih.govnih.gov This inherent capability to produce different isomers underscores the potential of P450 enzymes for creating structural diversity.
Significant research has focused on engineering these enzymes to alter their natural selectivity. Through computational modeling and directed evolution, variants of CYP105AS1 have been created that invert the stereoselectivity, yielding pravastatin with over 99% purity and eliminating the production of the unwanted 6-epi-pravastatin. nih.govacs.org This success in re-engineering the enzyme's active site to favor a different hydroxylation outcome demonstrates a viable strategy for producing other hydroxylated derivatives, such as this compound, from a compactin or pravastatin precursor. The exploration of novel P450s from diverse microbial sources or the continued engineering of known enzymes remains a promising pathway for the targeted synthesis of specific pravastatin derivatives for further study.
| Enzyme | Source Organism | Substrate | Primary Product | Notes |
|---|---|---|---|---|
| P450sca-2 (CYP105A3) | Streptomyces carbophilus | Compactin (ML-236B) | Pravastatin | A two-component P450 system; its gene has been cloned and is functional in other Streptomyces species. nih.govnih.gov |
| CYP105AS1 (Wild-Type) | Amycolatopsis orientalis | Compactin | 6-epi-pravastatin | Demonstrates alternative stereoselectivity, highlighting the potential for isomer generation. nih.govnih.gov |
| CYP105AS1 (Engineered Mutant) | Amycolatopsis orientalis | Compactin | Pravastatin | Computational engineering inverted stereoselectivity to >99%, showing the feasibility of targeted synthesis. nih.govacs.org |
Further Enzymatic Degradation and Secondary Metabolites (excluding human in vivo studies)
Once formed, this compound can be subjected to further enzymatic modifications in biological systems. These transformations can lead to either degradation or the formation of new, distinct secondary metabolites.
A primary and fundamental transformation for all statin lactones is the hydrolysis of the ester bond in the lactone ring to form the corresponding open-ring β-hydroxy acid. This reaction is critical as the hydroxy acid form is generally the biologically active inhibitor of HMG-CoA reductase.
The hydrolysis can occur through two main routes:
Non-enzymatic (pH-dependent) Hydrolysis : The lactone ring is susceptible to hydrolysis under physiological or alkaline conditions. In a study using human plasma at various pH levels, pravastatin lactone was substantially converted to its hydroxy acid form. researchgate.net This suggests that the lactone form of (S)-3''-Hydroxy Pravastatin is likely unstable in neutral or slightly alkaline aqueous environments, such as a typical culture medium. researchgate.netmdpi.com
Enzymatic Hydrolysis : This conversion is often catalyzed by hydrolase enzymes, particularly carboxylesterases, which are widespread in nature. nih.gov These enzymes readily hydrolyze ester-type drugs. nih.govgoogle.com The process is a key metabolic transformation for many lactone-containing pharmaceuticals. nih.gov
Recyclization, the conversion of the hydroxy acid back to the lactone, is generally favored under acidic conditions and can occur non-enzymatically. caymanchem.com Therefore, in a model biological system, a pH-dependent equilibrium exists between the closed lactone and the open acid form.
| Initial Compound | pH | % Lactone Form Recovered | % Hydroxy Acid Form Recovered |
|---|---|---|---|
| Pravastatin Lactone | 6.8 | ~20% | ~80% |
| Pravastatin Lactone | 7.4 (Physiological) | ~2% | ~98% |
| Pravastatin Lactone | 7.8 | ~1% | ~99% |
| Pravastatin Hydroxy Acid | 6.8 | <1% | >99% |
| Pravastatin Hydroxy Acid | 7.4 (Physiological) | <1% | >99% |
| Pravastatin Hydroxy Acid | 7.8 | <1% | >99% |
Data adapted from a study on pravastatin interconversion, illustrating the strong tendency for lactone ring hydrolysis at and above physiological pH. researchgate.net
In model biological systems, such as fermentation cultures of actinomycetes like Streptomyces or Amycolatopsis, the open-ring form of (S)-3''-Hydroxy Pravastatin would be exposed to a wide array of metabolic enzymes. These organisms are known producers of a vast number of secondary metabolites and possess diverse enzymatic machinery. nih.govmdpi.com The biotransformation pathways elucidated for pravastatin in such systems provide a clear model for the potential fate of its 3''-hydroxy derivative.
Potential subsequent enzymatic conversions include:
Isomerization : The formation of isomers, such as 6-epi-pravastatin, is a known biotransformation, indicating the presence of enzymes capable of altering the stereochemistry. psu.edu
Further Hydroxylation : Microbial P450 systems can hydroxylate various positions on the steroid or polyketide backbone. diva-portal.org The pravastatin molecule could undergo additional hydroxylation on its decalin ring system.
Side-Chain Oxidation : Oxidation of the methylbutyryl ester side chain (ω-1 oxidation) or the heptanoic acid side chain (β-oxidation) represents another documented metabolic route. psu.edu
Oxidation and Aromatization : More extensive metabolism can involve the oxidation of hydroxyl groups to ketones, followed by ring aromatization. psu.edu
Conjugation : The molecule could be conjugated with sugars, amino acids, or other small molecules, a common detoxification and modification pathway in microorganisms. psu.edu
Therefore, if this compound were introduced into a fermenting culture of a microorganism like Streptomyces carbophilus, it would likely first undergo hydrolysis to its acid form. This acid would then serve as a substrate for a cascade of enzymatic reactions, leading to a mixture of secondary metabolites.
| Transformation Pathway | Enzyme Class (Putative) | Resulting Metabolite Structure |
|---|---|---|
| Lactone Hydrolysis | Hydrolase / Esterase | (S)-3''-Hydroxy Pravastatin (open acid form) |
| Isomerization | Isomerase | Epimers at various chiral centers (e.g., 6-epi-3''-hydroxy-pravastatin) |
| Ring Hydroxylation | Cytochrome P450 Monooxygenase | Di-hydroxylated pravastatin derivatives |
| Side Chain Oxidation | Oxidase / Dehydrogenase | Oxidized ester or heptanoic acid side chains |
| Oxidation to Ketone | Dehydrogenase | Keto-derivatives at existing hydroxyl positions |
| Conjugation | Transferase (e.g., Glycosyltransferase) | Glycosylated or other conjugated forms |
This table outlines plausible biotransformations based on known metabolic pathways for pravastatin in microbial systems. psu.edu
Advanced Structural Elucidation and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
NMR spectroscopy is an indispensable tool for the structural characterization of complex organic molecules like (S)-3''-Hydroxy Pravastatin (B1207561) Lactone. A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the molecule's stereochemistry. researchgate.net
The structural elucidation of (S)-3''-Hydroxy Pravastatin Lactone would begin with standard 1D ¹H and ¹³C NMR spectra and be expanded upon with a series of 2D experiments. nih.gov
¹H NMR: The proton NMR spectrum provides initial information on the types of protons present (aliphatic, olefinic, carbinolic) and their immediate electronic environment.
¹³C NMR: The carbon NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is crucial for tracing the proton connectivity within the hexahydronaphthalene (B12109599) core, the lactone ring, and the hydroxylated side chain. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. kpfu.ru
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). HMBC is vital for connecting different structural fragments, such as linking the ester side chain to the hexahydronaphthalene core via correlation from the ester carbonyl (C-1'') to the C-1 proton. kpfu.ru
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary technique for determining the relative stereochemistry and preferred conformation of the molecule in solution. researchgate.net
The introduction of a hydroxyl group at the 3''-position of the (2S)-2-methylbutanoate side chain induces predictable changes in the NMR spectrum compared to the parent Pravastatin Lactone.
Predicted ¹H and ¹³C NMR Chemical Shifts: Analysis of the parent compound, Pravastatin Lactone, provides a baseline for predicting the chemical shifts of this compound. The most significant changes are expected in the side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Changes in the Side Chain of this compound vs. Pravastatin Lactone.
| Position | Pravastatin Lactone (Predicted δ in ppm) | This compound (Predicted δ in ppm) | Rationale for Change |
|---|---|---|---|
| H-2'' | ~2.4 (m) | ~2.6 (m) | Slight downfield shift due to proximity to the new hydroxyl group. |
| C-2'' | ~41 | ~48 | Significant downfield (deshielding) β-effect from the new OH group. |
| H-3'' | ~1.5 (m) | ~3.8 (m) | Strong downfield shift as the proton is now on a carbon bearing an oxygen (carbinol proton). |
| C-3'' | ~26 | ~70 | Very strong downfield shift (deshielding) α-effect from the directly attached OH group. |
| H-4'' | ~0.9 (t) | ~1.2 (d) | Slight downfield shift and change in multiplicity from triplet to doublet. |
| C-4'' | ~11 | ~22 | Moderate downfield (deshielding) β-effect from the new OH group. |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Spin-Spin Coupling Constants: The hydroxylation at C-3'' introduces new scalar couplings and alters existing ones. The multiplicity of H-4'' would change from a triplet (coupled to two H-3'' protons) in the parent compound to a doublet (coupled to one H-3'' proton). New, distinct coupling constants, ³JH2''-H3'' and ³JH3''-H4'', would be observable and crucial for confirming the side-chain structure via a COSY experiment. The magnitude of these coupling constants can also provide conformational information about the side chain.
For this compound, specific NOE correlations would be expected between the new carbinol proton (H-3'') and other protons on the side chain (e.g., H-2'', H-4'', H-5''). These correlations would help establish the stereochemistry and the most stable rotameric conformation of this flexible chain. nih.gov Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could reveal information about the energy barriers to rotation around the C-1/O-ester bond and other single bonds, providing a more complete picture of the molecule's conformational landscape in solution. mdpi.com
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound with high accuracy and to gain structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, the expected molecular formula is C₂₃H₃₄O₇.
Table 2: Predicted High-Resolution Mass Spectrometry Data.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₃₄O₇ |
| Monoisotopic Mass | 422.23045 Da |
| [M+H]⁺ Ion | 423.23773 m/z |
| [M+Na]⁺ Ion | 445.21967 m/z |
The experimentally determined mass from an HRMS instrument would be compared to the theoretical value to confirm the elemental formula, typically with an error of less than 5 parts per million (ppm).
Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the [M+H]⁺ ion) and inducing it to fragment. nih.gov The resulting product ions are then mass-analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure. The fragmentation of statin lactones is well-understood and typically involves the loss of the ester side chain, followed by sequential losses of water (H₂O) from the core. mdpi.comresearchgate.net
For this compound, the key fragmentation pathways are predicted to be:
Loss of the Hydroxylated Side Chain: The primary and most diagnostic fragmentation would be the neutral loss of the 3-hydroxy-2-methylbutanoic acid side chain (C₅H₁₀O₃, 118.06 Da). This differs from the 102.07 Da loss seen for the non-hydroxylated Pravastatin Lactone.
m/z 423.2 [M+H]⁺ → m/z 305.2 (+ C₅H₁₀O₃)
Sequential Losses from the Core: The resulting m/z 305.2 fragment, corresponding to the protonated core of the molecule, would then undergo characteristic losses of water from the two hydroxyl groups on the hexahydronaphthalene ring.
m/z 305.2 → m/z 287.2 (-H₂O)
m/z 287.2 → m/z 269.2 (-H₂O)
Side-Chain Fragmentation: Alternative pathways could involve initial fragmentation within the side chain itself, such as the loss of a water molecule from the 3''-hydroxyl group prior to the loss of the entire side chain.
m/z 423.2 [M+H]⁺ → m/z 405.2 (-H₂O)
The unique mass of the side chain (118 Da) and the subsequent fragmentation pattern would provide unequivocal evidence for the presence and location of the additional hydroxyl group, thereby confirming the structure of this compound.
Application of Isotopic Labeling in MS Studies for Mechanistic Understanding
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry (MS) to trace the pathways of metabolic transformations and elucidate reaction mechanisms. wikipedia.org For this compound, this method is instrumental in understanding its biosynthesis or metabolic formation from the parent drug, pravastatin. By strategically replacing one or more atoms in the pravastatin molecule with a heavier, stable isotope (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O)), researchers can track the fate of these labeled atoms as the drug is metabolized.
While specific mechanistic studies detailing the formation of this compound using isotopic labeling are not extensively documented in publicly available literature, the methodology is well-established for studying statin metabolism. For instance, the hydroxylation process leading to the formation of the 3''-hydroxy group could be investigated using ¹⁸O₂. If the hydroxylation is catalyzed by an oxygenase enzyme, the ¹⁸O from the atmosphere would be incorporated into the metabolite, a mass shift that is readily detectable by MS.
In quantitative analysis, isotopically labeled analogues of the metabolite serve as ideal internal standards. For example, deuterated standards such as [(²H₃)]-3'α-hydroxy-pravalactone are used in ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods to ensure accurate quantification in biological matrices. nih.gov The mass difference between the analyte and the labeled standard allows for precise measurement, correcting for variations in sample preparation and instrument response. nih.gov
An UHPLC-MS/MS method for the simultaneous quantification of pravastatin and its major metabolites, including 3'α-hydroxy-pravalactone, utilizes multiple reaction monitoring (MRM). nih.gov The specific mass transitions for the unlabeled and a deuterated internal standard are monitored.
Table 1: Mass Spectrometry Parameters for 3'α-Hydroxy-Pravalactone
| Analyte/Standard | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| 3'α-Hydroxy-Pravalactone | Positive ESI | 438.2 | 183.1 |
| [(²H₃)]-3'α-Hydroxy-Pravalactone | Positive ESI | 441.2 | 269.1 |
Data sourced from a validated UHPLC-MS/MS method. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These methods are essential for confirming the structural integrity and identifying key chemical bonds within this compound.
Infrared (IR) Spectroscopy: FT-IR studies on pravastatin sodium polymorphs show characteristic absorption bands that would also be anticipated in its hydroxylated lactone metabolite. nih.gov The presence of hydroxyl groups would be indicated by broad absorption bands in the 3400 cm⁻¹ region. The two carbonyl groups (lactone and ester) would exhibit strong, sharp absorption bands in the region of 1725-1730 cm⁻¹. thieme-connect.comgoogle.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. Studies on pravastatin sodium polymorphs have identified key vibrational modes. The C-H stretching vibrations of methyl and methylene (B1212753) groups are observed in the 2800–3000 cm⁻¹ range. thieme-connect.com A strong, narrow band around 1725 cm⁻¹ is attributed to the C=O stretching vibration of the ester group, a feature that would be prominent in the lactone metabolite. thieme-connect.com
Table 2: Expected Vibrational Frequencies for this compound based on Pravastatin Data
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|---|
| Hydroxyl (-OH) | IR | ~3400 (broad) | Pravastatin Sodium google.com |
| C-H Stretch (Alkyl) | Raman | 2800 - 3000 | Pravastatin Sodium thieme-connect.com |
These techniques are invaluable for confirming the presence of the key functional groups that define the structure of this compound and for distinguishing it from other metabolites.
Chiroptical Methods for Absolute Stereochemical Determination
Chiroptical methods are essential for determining the absolute configuration (the precise three-dimensional arrangement of atoms) of chiral molecules like this compound. These techniques rely on the differential interaction of chiral molecules with polarized light.
Optical Rotation and Specific Rotation Measurements
Optical rotation is the phenomenon where a chiral compound rotates the plane of plane-polarized light. libretexts.org The direction and magnitude of this rotation are measured with a polarimeter. Enantiomers rotate light by equal amounts but in opposite directions. libretexts.org A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). libretexts.org
The specific rotation ([α]) is a standardized measure of a compound's optical activity, calculated from the observed rotation (α), concentration (c), and path length (l). masterorganicchemistry.com
Specific rotation data for this compound is not found in the reviewed literature. However, for context, the specific optical rotation for the related pravastatin lactone has been reported.
Table 3: Specific Rotation of a Related Pravastatin Compound
| Compound | Specific Rotation [α] | Conditions |
|---|---|---|
| Pravastatin Lactone | +194.0° | 22 °C, c = 1 in methanol |
Data from The Merck Index.
Measurement of the specific rotation for an isolated sample of 3''-Hydroxy Pravastatin Lactone would provide a critical piece of data. If the sample is determined to be the (S)-enantiomer by other means, its specific rotation would be a defining physical constant.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption produces a CD spectrum with positive or negative peaks (Cotton effects) that are highly sensitive to the molecule's stereochemistry.
For complex molecules like this compound, assigning the absolute configuration can be achieved by comparing the experimentally measured CD spectrum with a spectrum predicted through quantum mechanical calculations for a known stereoisomer (e.g., the 'S' configuration). A match between the experimental and the calculated spectrum for the (S)-isomer would provide a confident assignment of its absolute configuration. While no specific CD spectroscopic studies for this compound have been published, this approach is a standard and powerful tool for the structural elucidation of chiral natural products and their derivatives.
X-ray Crystallography of this compound and its Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a precise electron density map and, subsequently, an unambiguous model of the molecular structure, including the absolute stereochemistry. researchgate.net
To date, a published X-ray crystal structure for this compound itself has not been identified. However, crystallographic studies have been successfully performed on related pravastatin compounds, demonstrating the feasibility of this technique for the statin class. For instance, the crystal structure of a pravastatin tert-butylamine (B42293) salt has been elucidated, revealing its arrangement in the orthorhombic P2₁2₁2₁ space group. mdpi.com Additionally, numerous crystalline polymorphs of pravastatin sodium have been characterized using powder X-ray diffraction (PXRD). nih.gov
Obtaining a single crystal of this compound suitable for X-ray diffraction would provide unequivocal proof of its molecular structure. If the compound itself is difficult to crystallize, the formation of crystalline derivatives (e.g., salts or co-crystals) is a common strategy to facilitate crystallogenesis and subsequent structural analysis. mdpi.com
Table 4: Crystallographic Data for a Pravastatin Derivative
| Compound | Crystal System | Space Group |
|---|---|---|
| Pravastatin tert-butylamine salt | Orthorhombic | P2₁2₁2₁ |
Data from single-crystal X-ray diffraction analysis. mdpi.com
Chromatographic and Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of statins and their metabolites due to its versatility in handling non-volatile and thermally labile compounds. iajps.com Method development for (S)-3''-Hydroxy Pravastatin (B1207561) Lactone focuses on achieving high resolution, sensitivity, and specificity.
The presence of multiple chiral centers in (S)-3''-Hydroxy Pravastatin Lactone makes stereoisomeric purity a critical quality attribute. Chiral HPLC is the definitive method for resolving enantiomers and diastereomers.
Development of a chiral HPLC method typically involves screening various chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating statin isomers. For instance, a normal-phase enantioselective HPLC method developed for resolving rosuvastatin, another statin, utilized a CHIRALPAK IB column. ijpda.org A similar approach would be applicable to this compound. The mobile phase in normal-phase chiral chromatography usually consists of a non-polar solvent like n-heptane or hexane, mixed with an alcohol modifier such as 2-propanol or ethanol, and often a small amount of an acidic or basic additive like trifluoroacetic acid to improve peak shape and resolution. ijpda.org The goal is to achieve baseline separation of all stereoisomers to accurately determine enantiomeric excess and diastereomeric ratios.
Impurity profiling is essential to ensure the purity of a drug substance by identifying and quantifying process-related impurities and degradation products. Reverse-phase HPLC (RP-HPLC) is the most common technique for this purpose in the analysis of pravastatin and its related compounds. iajps.comjapsr.in
RP-HPLC methods typically employ a non-polar stationary phase, such as C8 or C18, and a polar mobile phase. nih.govnih.gov The mobile phase is often a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.netasianjpr.com The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and separation of the acidic parent drug and its lactone forms. researchgate.net Maintaining a pH between 4 and 5 is often necessary to prevent the interconversion between the hydroxy acid and lactone forms during analysis. researchgate.net Normal-phase HPLC, while less common for general impurity profiling of statins, is invaluable for specific separations, particularly in chiral applications as mentioned above.
The following table summarizes typical RP-HPLC conditions used for the analysis of pravastatin and related compounds, which would form the basis for developing a method for this compound.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Zorbax ODS (C18) | 0.1% Formic acid (pH 3) and Methanol (50:50 v/v) | 1.0 | 238 | japsr.in |
| Teknokroma C8 | 10mM Ammonium acetate, Methanol, and Triethylamine (40:60:0.17 v/v/v) | 1.0 | 239 | nih.gov |
| Phenomenex Luna C18 | Acetonitrile and 0.02M Potassium dihydrogen orthophosphate (30:70 v/v), pH 3.0 | 1.5 | 240 | researchgate.net |
| Spherisorb C18 | Methanol and 0.2M Ammonium acetate solution (53:47 v/v) | - | 237 | researchgate.net |
| Sunfire C18 | Gradient of 10mM Ammonium acetate and Acetonitrile:Methanol (50:50 v/v) | 1.0 | 242 | asianjpr.com |
The choice of detector is critical for achieving the desired sensitivity and specificity.
Ultraviolet (UV) and Photodiode Array (PDA) Detection: Pravastatin and its derivatives contain a chromophore, making UV detection a straightforward and robust choice. nih.gov Analysis is typically performed at the maximum absorption wavelength, around 238 nm. japsr.innih.gov A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak purity assessment and preliminary identification of unknown impurities. nih.gov
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for the definitive identification of impurities and metabolites. chem-soc.si It provides molecular weight information and, with tandem MS (MS/MS), structural fragmentation patterns that can elucidate the structure of unknown compounds. chem-soc.siresearchgate.net Various ionization techniques can be used, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). researchgate.netnih.gov An ultra-high-pressure liquid chromatography-tandem mass spectrometric (UHPLC-MS/MS) method has been developed for the simultaneous quantification of pravastatin and its metabolites, including 3'α-hydroxy-pravalactone, demonstrating the high sensitivity of this technique. bohrium.com MS detection is particularly valuable for impurities that lack a UV chromophore or are present at trace levels. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
While HPLC is the primary tool, GC-MS can also be employed for the analysis of statins, provided they are chemically modified to increase their volatility and thermal stability. phenomenex.blog
Derivatization is a mandatory step to analyze polar, non-volatile compounds like this compound by GC. phenomenex.blog This process involves replacing active hydrogen atoms in polar functional groups (like hydroxyl and carboxyl groups) with non-polar protecting groups. phenomenex.blogjfda-online.com
Silylation is the most common derivatization technique for this class of compounds. researchgate.net It involves reaction with a silylating reagent to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. phenomenex.bloggcms.cz Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
N-trimethylsilylimidazole (TMSI) phenomenex.blog
Often, a catalyst such as trimethylchlorosilane (TMCS) is added to enhance the reaction rate, especially for sterically hindered hydroxyl groups. phenomenex.blogwaters.com The choice of reagent depends on its reactivity and the specific functional groups present in the molecule. researchgate.net
The table below lists common silylating reagents used in GC analysis.
| Reagent | Abbreviation | Target Functional Groups | Comments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Carboxylic Acids, Amines, Amides, Thiols | A strong and versatile silyl (B83357) donor. phenomenex.blog |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Carboxylic Acids, Amines, Amides, Thiols | One of the most efficient reagents due to its specificity and sensitivity. researchgate.net |
| N-trimethylsilylimidazole | TMSI | Hydroxyls, Carboxylic Acids | Common reagent specifically targeting hydroxyl groups. phenomenex.blog |
| Trimethylchlorosilane | TMCS | - | Often used as a catalyst with other silylating reagents to improve efficiency. phenomenex.blog |
Quantifying this compound in complex matrices like fermentation broths or enzyme reaction mixtures presents significant challenges due to the presence of numerous interfering components.
For fermentation broths , where pravastatin is often produced, analysis requires a method that can separate the target analyte from media components, precursors, and other biosynthetic byproducts. nih.govnerc.ac.uk Sample preparation is crucial and typically involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to clean up the sample before injection. nih.govnih.gov An RP-HPLC method was successfully used to determine pravastatin and its precursor, compactin, in fermentation broth for online monitoring. researchgate.net
For enzyme reaction mixtures , similar challenges apply. The analytical method must be able to distinguish the substrate, the product (this compound), and any byproducts in the presence of enzymes and buffer components.
GC-MS, particularly with tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode, offers very high selectivity and sensitivity for quantification in these complex samples. nih.gov An MRM method was shown to decrease the detection and quantification limits for several statins, including pravastatin, by a factor of 2-10 compared to standard monitoring. nih.gov This approach minimizes interference from the matrix, allowing for accurate quantification even at low concentrations.
Capillary Electrophoresis (CE) for Analytical Separation and Purity Assessment
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and purity assessment of pravastatin and its related substances, including the this compound. Its advantages over traditional high-performance liquid chromatography (HPLC) methods include higher efficiency, shorter analysis times, and lower consumption of reagents. Methodologies such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) have been successfully developed and validated for these purposes. srce.hrunizg.hrresearchgate.net
In CZE, the separation is based on the differences in the electrophoretic mobility of the analytes in a capillary filled with a buffer solution under the influence of an electric field. For pravastatin, which exists as an anion at alkaline pH, rapid migration is achieved in an alkaline buffer. unizg.hrresearchgate.net Key parameters such as the pH and ionic strength of the running buffer, applied voltage, and capillary temperature are optimized to achieve the best separation and sensitivity. unizg.hrresearchgate.net For instance, a reliable CZE method for pravastatin determination was developed using an alkaline buffer with an applied electric field of 30 kV, allowing for rapid analysis. unizg.hrresearchgate.net
MEKC, an adaptation of CE, is particularly useful for separating both charged and neutral molecules. This technique is adept at separating pravastatin from its neutral lactone form and other degradation products. srce.hrresearchgate.netsrce.hr Pravastatin is known to undergo pH-dependent interconversion between its hydroxy acid and lactone forms. unizg.hrresearchgate.netsrce.hr MEKC employs surfactants, such as sodium dodecyl sulfate (B86663) (SDS), in the running buffer at a concentration above the critical micelle concentration. nih.gov This creates a pseudostationary phase that allows for the differential partitioning of analytes, enabling the baseline separation of the hydroxy acid and neutral lactone forms. researchgate.netsrce.hr
The table below summarizes typical parameters used in CE methods for the analysis of pravastatin and its related compounds.
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused silica (B1680970), 48.5 cm total length (40 cm effective), 50 µm I.D. researchgate.net | Fused silica nih.gov |
| Running Buffer | Alkaline buffer (e.g., Sodium tetraborate) unizg.hrresearchgate.net | Borate buffer (pH 9.3) containing 20 mM SDS nih.gov |
| Applied Voltage | 10–30 kV researchgate.net | Not specified |
| Temperature | 20–40 °C researchgate.net | Not specified |
| Injection | Hydrodynamic (50 mbar for 4 s) srce.hrresearchgate.net | Not specified |
| Detection | UV at 237 nm unizg.hrresearchgate.net | Not specified |
The development of these CE methods provides a simple, rapid, and reliable tool for the purity assessment of this compound in research applications, ensuring the quality and integrity of the compound for further studies.
Hyphenated Techniques (e.g., LC-NMR, LC-IR) for On-Line Structural Characterization in Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern pharmaceutical research for the on-line structural characterization of compounds like this compound and its related impurities. chemijournal.comrjpn.orgjournalirjpac.com Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Infrared Spectroscopy (LC-IR) provide detailed structural information in real-time, facilitating the identification of unknown compounds, metabolites, and degradation products. chemijournal.comrjpn.org
LC-NMR combines the high-resolution separation capabilities of HPLC with the powerful structure elucidation ability of NMR spectroscopy. chemijournal.com This technique is particularly valuable for the analysis of complex mixtures containing unknown impurities or metabolites. chemijournal.com In the context of pravastatin research, LC-NMR can be used to unequivocally identify the structure of process-related impurities or degradation products without the need for offline isolation. For example, while not a direct on-line application, separate LC-MS and NMR analyses have been crucial in identifying a 4a,5-dihydropravastatin impurity in pravastatin samples. nih.gov An integrated LC-NMR system would streamline this process significantly. The sensitivity of LC-NMR can be enhanced by using high-field magnets and sensitive probes, making it suitable for analyzing components in complex matrices. chemijournal.comrjpn.org
LC-IR is another valuable hyphenated technique that couples HPLC with Fourier Transform Infrared (FT-IR) spectroscopy. rjpn.org It provides information about the functional groups present in a molecule and is especially useful for differentiating between structural isomers, which can be challenging for mass spectrometry. rjpn.org For a compound like this compound, LC-IR could be used to confirm the presence of the lactone carbonyl group and the hydroxyl group in real-time as it elutes from the column. The unique infrared spectrum serves as a molecular fingerprint, aiding in the identification of the compound and its related substances. rjpn.org
The general workflow for these hyphenated techniques in a research setting is summarized below.
| Step | LC-NMR | LC-IR |
| 1. Separation | HPLC separates the components of a mixture based on their physicochemical properties. | HPLC separates the components of a mixture. |
| 2. Interface | The eluent from the HPLC is transferred to the NMR flow cell. Solvents may be suppressed or eliminated to improve signal. | The eluent is deposited onto a suitable medium after solvent elimination to be analyzed by FT-IR. |
| 3. Detection & Characterization | NMR provides detailed structural information (¹H, ¹³C spectra) of the separated components. chemijournal.com | FT-IR provides a spectrum indicating the functional groups present in the separated components. rjpn.org |
| 4. Application | Identification of impurities, metabolites, and natural products in complex mixtures. chemijournal.com | Differentiation of structural isomers and confirmation of functional groups. rjpn.org |
The application of these on-line hyphenated techniques in the research of this compound allows for rapid and accurate structural characterization, which is critical for understanding its chemical stability, metabolic pathways, and impurity profiles.
Development of Quantitative Assays for in vitro Biochemical Studies
The development of robust and sensitive quantitative assays is fundamental for conducting in vitro biochemical studies on this compound. These assays are essential for determining the compound's concentration in various biological matrices during metabolic stability, enzyme inhibition, and drug transport studies. admescope.combioivt.com The most common and reliable technique for this purpose is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
The development of a quantitative LC-MS/MS assay involves several critical steps, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation.
Sample Preparation: The goal of sample preparation is to extract the analyte from the complex in vitro matrix (e.g., microsomes, hepatocytes) and remove interfering substances. researchgate.net Common techniques include protein precipitation (PP) and liquid-liquid extraction (LLE). nih.gov For pravastatin and its metabolites, LLE has been shown to be efficient, providing a clean extract and minimizing matrix effects. nih.gov It is also crucial to maintain the pH of the sample, typically between 4 and 5, to prevent the interconversion between the lactone and hydroxy acid forms of statins during analysis. researchgate.net
Chromatographic Separation: A reversed-phase HPLC or ultra-high-performance liquid chromatography (UHPLC) system is typically used to separate this compound from other metabolites and endogenous components. nih.gov A C18 column is often employed with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid). nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The analysis is typically performed using multiple reaction monitoring (MRM) in either positive or negative electrospray ionization (ESI) mode. nih.gov Specific precursor-to-product ion transitions are selected for the analyte and an internal standard to ensure accurate quantification. For instance, pravastatin and its metabolites are often monitored in negative ESI mode. nih.gov
Method Validation: A newly developed assay must be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and stability. nih.gov For example, a validated LC-MS/MS method for pravastatin and 3α-hydroxy pravastatin demonstrated excellent accuracy (97.2% to 106%) and precision (< 10% relative standard deviation) in plasma. nih.gov
The table below provides an example of parameters for a quantitative LC-MS/MS assay for pravastatin and its hydroxy metabolite.
| Parameter | Description |
| Analytical Technique | UHPLC-MS/MS nih.gov |
| Sample Preparation | Liquid-Liquid Extraction or Solid Phase Extraction nih.govnih.gov |
| Chromatographic Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) nih.gov |
| Mobile Phase | Gradient of acetonitrile and 10 mM methylammonium (B1206745) acetate buffer (pH 4.5) nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), negative mode for hydroxy acid form, positive for lactone form nih.gov |
| Lower Limit of Quantification (LLOQ) | ~0.105 ng/mL in plasma for 3α-hydroxy pravastatin nih.gov |
| Intra- and Inter-day Precision | < 10% RSD nih.gov |
| Accuracy | 97.2% - 106% nih.gov |
Such well-validated quantitative assays are indispensable for elucidating the in vitro ADME (absorption, distribution, metabolism, and excretion) properties of this compound, providing crucial data for its development as a research compound.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Energy Minimized Structures
Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt, which in turn dictates its physical properties and biological activity.
Molecular mechanics (MM) force fields are frequently employed in molecular dynamics (MD) simulations to explore the conformational landscape of molecules over time. While specific MM studies focusing solely on the conformational space of isolated (S)-3''-Hydroxy Pravastatin (B1207561) Lactone are not extensively detailed in the literature, its dynamics have been analyzed in complex with biological targets.
In MD simulations of pravastatin lactone bound to the SERCA calcium pump, analysis of the root-mean-square deviation (RMSD) showed that the molecule can undergo significant shifts in its orientation, with RMSD values reaching up to 0.7 nm. nih.govsemanticscholar.org This indicates a degree of conformational flexibility even when bound within an enzyme's active site. Such simulations rely on molecular mechanics force fields to calculate the forces between atoms and predict their motions, providing a dynamic view of the molecule's structure.
Density Functional Theory (DFT) is a quantum mechanical method used to obtain accurate electronic structures and ground-state properties of molecules. For statins, DFT has been instrumental in studying the interconversion mechanism between the active hydroxy acid form and the inactive lactone form. researchgate.netresearchgate.net These studies calculate the relative energies of the different forms and the activation energy barriers for their interconversion under various conditions. researchgate.netresearchgate.net
For related statins like fluvastatin (B1673502) and atorvastatin (B1662188), DFT calculations have shown that the lactone form is generally higher in energy than the corresponding hydroxy acid form. researchgate.netresearchgate.net The activation barriers for the hydrolysis of the lactone are significantly lower under basic conditions, rendering the lactone form unstable. researchgate.net Under acidic conditions, the activation barriers for both lactonization and hydrolysis are comparably high, suggesting a more probable coexistence of both forms. researchgate.net A similar computational approach could be applied to (S)-3''-Hydroxy Pravastatin Lactone to determine the precise energetics and equilibrium of its own acid-lactone interconversion.
Table 1: Illustrative Energy Differences in Statin Acid-Lactone Interconversion (Based on Fluvastatin Data) This table is illustrative and based on data for fluvastatin to demonstrate the type of information obtained from DFT studies.
| Condition | Form | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) |
| Basic | Lactone Hydrolysis | - | 9 |
| Acid Lactonization | 19 | 28 | |
| Acidic | Lactone Hydrolysis | - | 28 |
| Acid Lactonization | 6 | 22 | |
| Source: Adapted from findings on fluvastatin DFT studies. researchgate.net |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)
Computational methods can predict spectroscopic properties, which can aid in the structural elucidation of a compound and its conformers.
For nuclear magnetic resonance (NMR) spectroscopy, software can predict chemical shifts (¹H and ¹³C) for a given molecular structure. nih.gov This is valuable for verifying experimental spectra and assigning signals to specific atoms within the molecule. While specific predicted NMR data for this compound is not prominent in the reviewed literature, the methodology is well-established. nih.gov
Circular Dichroism (CD) spectroscopy is sensitive to the chiral nature of molecules and their secondary structure. Computational methods exist to predict CD spectra, although they are more commonly applied to larger biomolecules like proteins to validate structural models. mpg.de The application of these predictive methods to smaller molecules like this compound could provide insights into its solution-state conformation and stereochemical features.
Molecular Docking and Dynamics Simulations with Enzyme Active Sites
Molecular docking and MD simulations are pivotal in understanding how a ligand like this compound interacts with biological macromolecules, such as enzymes. These techniques predict the preferred binding orientation, affinity, and the specific molecular interactions that stabilize the ligand-enzyme complex.
Studies have successfully used molecular docking and simulations to model the binding of pravastatin lactone to various enzymes.
SERCA Calcium Pump: Docking simulations predict that pravastatin lactone preferably binds to the E2 state of the SERCA pump. nih.govsemanticscholar.org The binding site is identified as the same one occupied by the known inhibitor thapsigargin (B1683126) (TG), located in the cytosolic portion of the transmembrane domain. nih.govsemanticscholar.org MD simulations revealed that the interaction is favorable, with a calculated average enthalpy of binding (ΔHbind) of approximately -20 kcal/mol. semanticscholar.org
Table 2: Key Interactions of Pravastatin Lactone with SERCA Pump Residues
| Interacting Residue | Interaction Time in Simulation |
| F256 | >50% |
| I765 | >50% |
| V769 | >50% |
| F834 | >50% |
| Source: Data from molecular dynamics simulations. nih.gov |
Cytochrome P450 (CYP) Enzymes: Computational modeling has been essential in studying the interaction of statin precursors with CYP enzymes, which are responsible for their biosynthesis. Molecular docking was used to create a binding model of compactin (a precursor to pravastatin) with CYP105D7. sdu.edu.cn Furthermore, a computation-aided approach using the Rosetta software was employed to engineer the CYP105AS1 enzyme. acs.org By modeling the initial binding poses of compactin, researchers could understand and ultimately invert the enzyme's stereoselectivity to favor the production of pravastatin over its epimer. acs.org
HMG-CoA Reductase: It is widely established that the primary target of statins is the enzyme HMG-CoA reductase. researchgate.netnih.gov However, it is the active hydroxy acid form, not the lactone, that binds to the enzyme's active site. researchgate.net Therefore, lactone forms of statins are considered prodrugs that must first be hydrolyzed to become active inhibitors of this enzyme. researchgate.net
Understanding the transition state of an enzyme-catalyzed reaction is key to understanding its mechanism and selectivity. While directly modeling transition states is complex, computational methods provide significant insights.
In the context of pravastatin synthesis, computational modeling was used to guide the engineering of the cytochrome P450 enzyme that hydroxylates compactin. acs.org By calculating the effects of mutations on the binding of different compactin conformers (pro-S vs. pro-R), the models implicitly explored the environment of the transition state for the hydroxylation reaction. This allowed for the design of an enzyme variant with inverted stereoselectivity, favoring the formation of pravastatin. acs.org
Separately, DFT has been used to model the transition states for the non-enzymatic, pH-dependent interconversion between the hydroxy acid and lactone forms of other statins. researchgate.netresearchgate.net These studies calculate the structure and energy of the transition states, revealing the mechanistic pathway of the reaction. researchgate.net Such an approach could theoretically be applied to model the enzymatic hydrolysis or lactonization of this compound if the relevant enzyme structure were known.
Prediction of Structure-Reactivity Relationships and Reaction Mechanisms
Computational chemistry and molecular modeling are powerful tools for predicting the behavior of molecules, including metabolites of pharmaceuticals like this compound. These methods provide insights into the relationships between a molecule's three-dimensional structure and its chemical reactivity, as well as the mechanisms of reactions it may undergo. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining research on its parent compound, pravastatin, and its lactone form.
Computational approaches are instrumental in understanding how the introduction of a hydroxyl group at the 3''-position of pravastatin lactone influences its electronic properties, stability, and interaction with biological targets. Such studies can predict the reactivity of the lactone ring, which is a key feature of this class of compounds. The conversion between the inactive lactone form and the active hydroxy acid form is a critical aspect of the biological activity of many statins. researchgate.net
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to investigate how this compound interacts with enzymes. For instance, studies on pravastatin lactone have used molecular docking to predict its binding to targets like the calcium pump SERCA. semanticscholar.org These simulations can reveal key interactions with amino acid residues and predict the binding affinity. semanticscholar.org Although pravastatin lactone itself was predicted to interact with SERCA, it did not show an inhibitory effect in in-vitro assays, highlighting the importance of experimental validation of computational predictions. semanticscholar.org
The prediction of reaction mechanisms is another area where computational chemistry is valuable. For example, understanding the enzymatic hydrolysis of the lactone ring to the active acid form is crucial. Computational models can simulate this reaction, providing information on the transition states and energy barriers involved. This can help in understanding the metabolic fate of this compound in the body. The metabolism of pravastatin is known to involve isomerization and hydroxylation, leading to various metabolites. psu.edu Computational studies can help elucidate the pathways for the formation of such metabolites.
Predicted Physicochemical Properties and Reactivity Descriptors
Quantum chemical calculations can provide a wealth of information about the electronic structure and reactivity of this compound. While specific data for this metabolite is scarce, we can look at the computed properties of the parent pravastatin lactone as a reference point. These descriptors are crucial for developing structure-activity relationships.
Table 1: Computed Physicochemical Properties of Pravastatin Lactone
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 406.5 g/mol | nih.gov |
| Molecular Formula | C23H34O6 | nih.gov |
| XLogP3 | 2.4 | nih.gov |
This data is for Pravastatin Lactone, the parent compound of this compound.
Predicted Binding Interactions and Reaction Energetics
Molecular docking and dynamics simulations can predict the binding of this compound to biological targets. The binding energy and the specific interactions with amino acid residues can be calculated. Below is an example of predicted binding data for pravastatin lactone with the SERCA protein, which illustrates the type of information that could be generated for its 3"-hydroxy metabolite.
Table 2: Predicted Binding Energetics of Statin Lactones to SERCA
| Compound | Average Enthalpy of Binding (ΔHbind) | Key Interacting Residues (Predicted) | Source |
|---|---|---|---|
| Lovastatin Lactone | -26 kcal/mol | F256 | semanticscholar.org |
| Simvastatin (B1681759) Lactone | -30 kcal/mol | F256 | semanticscholar.org |
This data illustrates the application of computational methods to related statin lactones.
These computational predictions, while needing experimental verification, are invaluable for guiding further research into the biological activity and metabolic profile of this compound. They can help in hypothesis generation regarding its potential interactions and reactivity within a biological system.
Emerging Research Perspectives and Future Directions
Discovery and Engineering of New Biocatalytic Systems for Efficient Production and Transformation
Biocatalysis offers a promising and sustainable alternative to traditional chemical synthesis for producing complex chiral molecules. The use of enzymes or whole-cell systems can lead to highly specific transformations under mild reaction conditions, reducing the environmental impact and often improving stereoselectivity.
The production of pravastatin (B1207561) itself involves a key microbial hydroxylation step. google.com Building on this, researchers are exploring the discovery and engineering of novel biocatalytic systems for the efficient production and transformation of (S)-3''-Hydroxy Pravastatin Lactone. This includes screening for new microorganisms or isolating specific enzymes capable of carrying out the desired hydroxylation and subsequent lactonization with high efficiency and selectivity.
Recent studies have highlighted the potential of various enzymes, such as hydrolases and alcohol dehydrogenases, in the synthesis of statin intermediates. mdpi.comrsc.org For instance, lipases have been used for the stereoselective hydrolysis of precursors to yield enantiopure building blocks. mdpi.com The engineering of these enzymes through techniques like directed evolution could further enhance their stability, activity, and substrate specificity for the production of this compound. A one-pot, three-step enzymatic cascade for the synthesis of a δ-lactone, a key structural motif in statins, has been developed, showcasing the potential of multi-enzyme systems. rsc.org
Advancements in Analytical Techniques for Ultra-Trace Detection and Enhanced Structural Characterization in Research Matrices
As research into this compound expands, the need for highly sensitive and specific analytical methods for its detection and characterization becomes paramount. This is particularly crucial for studying its presence in complex research matrices, such as fermentation broths or biological samples.
High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of pravastatin and its related impurities, including the lactone forms. ontosight.aigoogle.com Future advancements will likely focus on coupling HPLC with high-resolution mass spectrometry (HRMS) to enable ultra-trace detection and provide detailed structural information. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will continue to be vital for unambiguous structural elucidation. google.com The development of validated analytical methods is essential for quality control and for ensuring the accuracy of research findings. chemwhat.com
Deeper Mechanistic Understanding of Enzymatic and Chemical Conversions
A thorough understanding of the reaction mechanisms underlying the formation and conversion of this compound is critical for optimizing its synthesis and production. This includes elucidating the intricate steps of both enzymatic and chemical transformations.
The enzymatic hydroxylation of the pravastatin precursor is a key step, and understanding the specific cytochrome P450 enzymes involved and their mechanism of action is an active area of research. Similarly, the chemical or enzymatic lactonization of the corresponding hydroxy acid involves a cyclization reaction that is influenced by various factors. ontosight.aigoogle.com Mechanistic studies often employ techniques such as kinetic analysis, isotope labeling, and computational modeling to map out the reaction pathways and identify key intermediates and transition states. A deeper understanding of these mechanisms will enable the rational design of more efficient catalysts and reaction conditions.
The conversion of the lactone form to the active hydroxy acid is a crucial step for the biological activity of statins that are administered as lactone prodrugs. researchgate.net While the focus here is on the lactone itself, understanding this equilibrium is vital in the broader context of its potential biological relevance.
Exploration of its Potential as a Chiral Building Block in Diverse Organic Syntheses Beyond Statins
The complex, stereochemically rich structure of this compound makes it an attractive candidate as a chiral building block for the synthesis of other complex organic molecules. Its multiple stereocenters and functional groups provide a versatile scaffold for the construction of novel compounds with potential applications in various fields of chemistry and medicine.
Q & A
Basic Research Questions
Q. How can researchers distinguish between the lactone and hydroxy acid forms of pravastatin derivatives in experimental settings?
- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized separation protocols. The lactone form (e.g., (S)-3''-Hydroxy Pravastatin Lactone) is differentiated from the hydroxy acid form by retention time and mass spectral fragmentation patterns. For example, the lactone form shows a characteristic neutral loss of water (-18 Da) and lactone ring-specific fragments, while the hydroxy acid form exhibits carboxylate-related ions. Validation via synthetic standards is critical .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : A validated LC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL is essential. Include a liquid-liquid extraction step (e.g., ethyl acetate or methyl tert-butyl ether) to isolate the lactone form from plasma or urine. Calibration curves should span 0.1–100 ng/mL, with deuterated internal standards (e.g., pravastatin-d6) to correct for matrix effects. Cross-validate against 3α-hydroxy metabolites to avoid co-elution interference .
Q. Why is the hydroxylation position (e.g., 3α vs. 3'') critical in pravastatin lactone derivatives?
- Methodological Answer : The hydroxylation site determines metabolic stability and transporter interactions. For instance, 3α-hydroxy derivatives exhibit higher polarity, influencing hepatic uptake via OATP1B1 transporters, while this compound may show reduced affinity for efflux pumps like P-glycoprotein (P-gp). Use comparative molecular docking studies and transporter inhibition assays (e.g., Caco-2 cells) to evaluate structure-activity relationships .
Advanced Research Questions
Q. How do contradictory findings on the biological activity of pravastatin lactones arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from lactone-to-acid interconversion in physiological pH or assay conditions. To address this:
- Stabilize the lactone form : Use low-pH buffers (pH 3–4) during sample preparation to prevent hydrolysis.
- Validate activity : Compare lactone vs. acid forms in cell-based assays (e.g., HMG-CoA reductase inhibition in HepG2 cells).
- Monitor metabolites : Employ stable isotopic tracers (e.g., ¹³C-labeled lactone) to track conversion kinetics in vivo .
Q. What experimental design considerations are critical for studying this compound’s role in enterohepatic recirculation?
- Methodological Answer :
- Bile cannulation models : Use surgically modified rodent models to collect bile and quantify lactone reabsorption.
- Transporter knockout models : Compare wild-type vs. MRP2-/OATP1B1-deficient animals to assess transporter-dependent uptake.
- Mass balance studies : Administer radiolabeled (¹⁴C) lactone and measure fecal/urinary excretion over 72 hours .
Q. How can researchers reconcile the exclusion of pravastatin lactone metabolites in pharmacokinetic (PK) models with observed clinical interactions?
- Methodological Answer : Many PK models exclude lactone metabolites due to assumed inactivity, yet lactones may inhibit drug transporters (e.g., P-gp). To resolve this:
- Expand compartmental models : Include a lactone-specific compartment with conversion rates derived from in vitro hydrolysis data.
- Incorporate transporter kinetics : Use Michaelis-Menten parameters for lactone-mediated P-gp inhibition from bidirectional transport assays (e.g., MDCK-MDR1 cells) .
Data Contradiction Analysis
Q. Why do some studies report negligible P-gp inhibition by pravastatin lactones, while others suggest clinically relevant interactions?
- Methodological Answer : Variability arises from differences in assay systems. Lipophilic lactones (e.g., simvastatin lactone) strongly inhibit P-gp, but this compound’s higher hydrophilicity reduces membrane partitioning. To clarify:
- Use polarized cell monolayers : Test lactone effects on digoxin (P-gp substrate) transport.
- Quantify membrane partitioning : Measure logP values via shake-flask or chromatographic methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
